molecular formula C10H13NO B2517299 (1-amino-2,3-dihydro-1H-inden-1-yl)methanol CAS No. 213924-62-0

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol

Cat. No.: B2517299
CAS No.: 213924-62-0
M. Wt: 163.22
InChI Key: SHSCRKXSHFWZSL-UHFFFAOYSA-N
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Description

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C10H13NO It features an indane structure with an amino group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reaction of indanone with ammonia and a reducing agent. One common method is the reduction of 1-indanone with sodium borohydride in the presence of ammonia, which yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 1-amino-2,3-dihydro-1H-inden-1-one.

    Reduction: 1-amino-2,3-dihydroindane.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-indanol: Similar structure but lacks the methanol group.

    1-aminoindane: Lacks both the hydroxyl and methanol groups.

    2-aminoindane: Amino group is positioned differently on the indane ring.

Uniqueness

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound characterized by its unique structure that combines an indane framework with both amino and hydroxyl functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO, with a molecular weight of 163.22 g/mol. The compound features a hydroxymethyl group and an amino group attached to the same carbon atom in the indane structure, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
CAS Number213924-62-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the amino group allows for potential binding to active sites on proteins, while the hydroxyl group may participate in hydrogen bonding, enhancing the compound's affinity for specific targets. Research indicates that it may act as an enzyme inhibitor or modulator in certain biochemical pathways.

Enzyme Inhibition

Studies have shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, related indene derivatives have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. The precise mechanism often involves competitive inhibition where the compound competes with substrates for binding sites on the enzyme .

Cytotoxicity and Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For example, it was found to have an IC50 value indicating significant inhibition of cell viability in human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells .

Cell LineIC50 Value (µM)
MDA-MB-23198.08
PC3>100

Case Studies

Case Study 1: Enzyme Inhibition
In a study investigating the inhibitory effects on discoidin domain receptor 1 (DDR1), a related compound exhibited a Kd value of 5.9 nM and a half-maximal inhibitory concentration (IC50) of 14.9 nM. This suggests that structurally similar compounds could potentially inhibit DDR1 signaling pathways relevant to cancer progression .

Case Study 2: Anticancer Activity
Another research effort focused on evaluating the cytotoxic effects of this compound against various tumor cell lines. The results indicated that while it showed promising activity against certain cancer cells, its effects on normal cells were minimal, suggesting a favorable therapeutic index .

Properties

IUPAC Name

(1-amino-2,3-dihydroinden-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(7-12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCRKXSHFWZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213924-62-0
Record name (1-amino-2,3-dihydro-1H-inden-1-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of Example 434A (0.292 g, 1.423 mmol) and sodium borohydride (0.275 g, 7.113 mmol) were reacted in 1:3 v/v water/ethanol (7 mL), at reflux for 4 hours. The reaction was concentrated by rotary evaporation the partitioned between water (5 mL), ethyl ether (20 mL), 1N aqueous sodium hydroxide (0.712 mL). Solid sodium chloride was added to saturate the aqueous phase and separate the phases. The aqueous phase was extracted with ethyl ether (2×25 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound (0.197 g, 1.209 mmol, 85%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.64-1.80 (m, 1 H) 1.85 (s, 2 H) 2.16-2.31 (m, 1 H) 2.63-2.91 (m, 2 H) 3.30 (d, J=5.52 Hz, 2 H) 4.74 (t, J=5.52 Hz, 1 H) 6.80-7.63 (m, 4 H). MS (DCI) m/z 164 (M+H)+, 181 (M+NH4)+.
Quantity
0.292 g
Type
reactant
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
85%

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